

A Technical Guide to the Physicochemical Properties of Methyl 5,6-dimethylnicotinate

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Compound of Interest

Compound Name: Methyl 5,6-dimethylnicotinate

Cat. No.: B570467

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To: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Scientific Data Analysis Unit Subject: An In-depth Technical Guide on the Physicochemical Properties of **Methyl 5,6-dimethylnicotinate**

Abstract

This technical guide addresses the physicochemical properties of **Methyl 5,6-dimethylnicotinate** (CAS No. 1174028-18-2). Direct experimental data for this specific compound is scarce in publicly available literature. Therefore, this document provides a comprehensive analysis based on predicted properties and a comparative study of its closely related, better-characterized isomers: Methyl 5-methylnicotinate and Methyl 6-methylnicotinate. The guide includes structured data tables for these analogs, detailed general experimental protocols for determining key physicochemical parameters, and a logical workflow diagram to guide experimental characterization. This approach offers a robust framework for researchers to estimate properties and plan the experimental analysis of **Methyl 5,6-dimethylnicotinate**.

Introduction

Methyl 5,6-dimethylnicotinate is a pyridine derivative belonging to the class of nicotinic acid esters. Its structure, featuring a pyridine ring substituted with a methyl ester at the 3-position and two methyl groups at the 5- and 6-positions, suggests its potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The physicochemical properties of such intermediates are critical as they

influence reaction kinetics, purification strategies, formulation, and ultimately, the biological activity and pharmacokinetics of derived active pharmaceutical ingredients (APIs).

Given the limited availability of direct experimental data for **Methyl 5,6-dimethylnicotinate**, this guide utilizes data from its structural isomers, Methyl 5-methylnicotinate and Methyl 6-methylnicotinate, to provide a foundational understanding and predictive insights.

Molecular and Structural Data

The fundamental identifiers and computed properties for **Methyl 5,6-dimethylnicotinate** are presented below. It is important to note that properties such as pKa and LogP are predictions and require experimental verification.

Property	Value	Source
IUPAC Name	methyl 5,6-dimethylpyridine-3-carboxylate	N/A
CAS Number	1174028-18-2	ChemicalBook[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	Calculated
Molecular Weight	165.19 g/mol	Calculated
Canonical SMILES	<chem>CC1=C(N=CC(=C1)C(=O)OC)C</chem>	N/A

Comparative Physicochemical Data of Isomers

To estimate the properties of **Methyl 5,6-dimethylnicotinate**, it is instructive to review the experimentally determined values for its mono-methylated isomers. The addition of a second methyl group on the pyridine ring is expected to increase the molecular weight and lipophilicity (LogP) and may influence crystal packing, thereby affecting melting and boiling points.

Table 3.1: Physicochemical Properties of Methyl 5-methylnicotinate

Property	Value	References
CAS Number	29681-45-6	ChemicalBook, Santa Cruz[2] [3]
Molecular Formula	C ₈ H ₉ NO ₂	Thermo Fisher, ChemicalBook[2][4]
Molecular Weight	151.16 g/mol	ChemicalBook, Santa Cruz[2] [3]
Appearance	White to light yellow crystalline solid	ChemicalBook, TCI[5]
Melting Point	46-50 °C	ChemicalBook, TCI[2]
Boiling Point	90 °C at 3 mmHg	ChemicalBook, TCI[2]
pKa (Predicted)	3.49 ± 0.20	ChemicalBook[2]
Solubility	Soluble in Chloroform and Methanol	ChemicalBook, Fisher[5][6]

Table 3.2: Physicochemical Properties of Methyl 6-methylnicotinate

Property	Value	References
CAS Number	5470-70-2	BenchChem[7][8]
Molecular Formula	C ₈ H ₉ NO ₂	BenchChem[7][8]
Molecular Weight	151.16 g/mol	BenchChem[7][8]
Appearance	White to Tan Solid or Colorless Liquid	BenchChem[7]
Melting Point	34-37 °C	BenchChem, Chemsr[7][8][9]
Boiling Point	228.4 °C at 760 mmHg	BenchChem[7]
LogP	1.34	BenchChem[7]
pKa (Predicted)	3.92 ± 0.10	BenchChem[7]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, Methanol	BenchChem[7]

Experimental Protocols for Physicochemical Characterization

While specific protocols for **Methyl 5,6-dimethylnicotinate** are not published, the following are standard methodologies for determining key physicochemical properties.

4.1. Determination of Melting Point (Capillary Method)

- Principle: The melting point is determined as the temperature at which the material transitions from a solid to a liquid phase.
- Methodology:
 - A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in a calibrated melting point apparatus.
 - The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

- The temperature range is recorded from the appearance of the first liquid droplet to the complete liquefaction of the sample.

4.2. Determination of Partition Coefficient (LogP) by Shake-Flask Method (OECD 107)

- Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (n-octanol and water) at equilibrium. LogP is its logarithm.
- Methodology:
 - Prepare a saturated solution of n-octanol with water and water with n-octanol.
 - Dissolve a known mass of **Methyl 5,6-dimethylnicotinate** in n-octanol.
 - Mix the n-octanol solution with the n-octanol-saturated water phase in a separatory funnel.
 - Shake the funnel vigorously for a set period (e.g., 15 minutes) to allow for partitioning equilibrium.
 - Allow the phases to separate completely.
 - Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
 - Calculate P as $C_{\text{octanol}} / C_{\text{water}}$ and LogP as $\log_{10}(P)$.

4.3. Determination of Aqueous Solubility (Shake-Flask Method, OECD 105)

- Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
- Methodology:
 - Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a flask.
 - Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

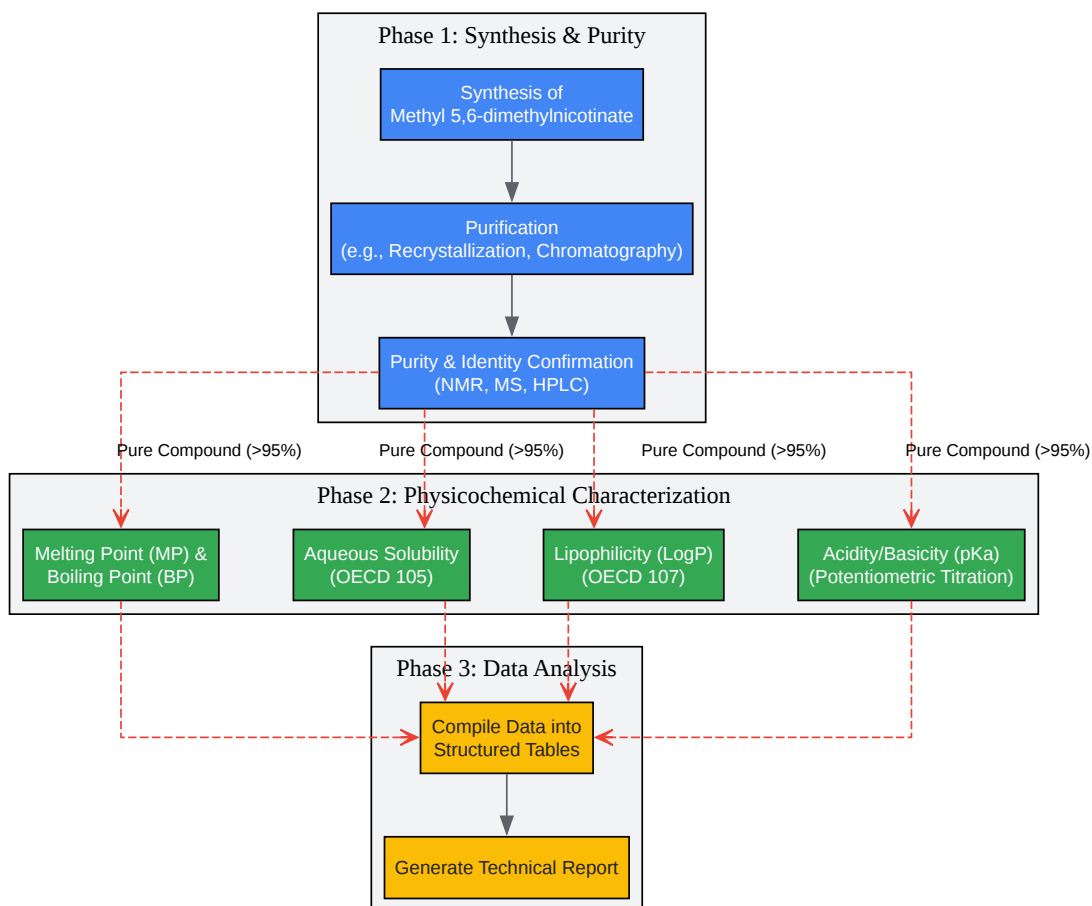
- After equilibration, allow the undissolved solid to settle.
- Filter the supernatant or centrifuge the sample to remove any undissolved particles.
- Determine the concentration of the compound in the clear aqueous solution using a validated analytical method (e.g., HPLC, LC-MS).

4.4. Determination of pKa by Potentiometric Titration

- Principle: The pKa is the negative logarithm of the acid dissociation constant. For a basic compound like a pyridine derivative, it represents the pH at which the compound is 50% protonated.
- Methodology:
 - Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).
 - Use a calibrated pH meter to monitor the pH of the solution.
 - Titrate the solution with a standardized strong acid (e.g., HCl).
 - Record the pH value after each addition of the titrant.
 - Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Visualized Experimental Workflow

The logical flow for characterizing a novel compound like **Methyl 5,6-dimethylnicotinate** involves a series of sequential and parallel experiments. The following diagram illustrates a typical workflow.



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Workflow for Physicochemical Characterization.

Conclusion

While direct experimental data on **Methyl 5,6-dimethylnicotinate** remains elusive, a robust scientific estimation of its properties can be achieved through the comparative analysis of its isomers, Methyl 5-methylnicotinate and Methyl 6-methylnicotinate. The additional methyl group at the 6-position is predicted to increase its molecular weight, lipophilicity, and boiling point compared to its mono-methylated counterparts. The provided standard experimental protocols and the logical workflow diagram offer a clear and actionable path for researchers to undertake the empirical characterization of this compound. This foundational data is indispensable for its potential application in synthetic chemistry and drug development programs.

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